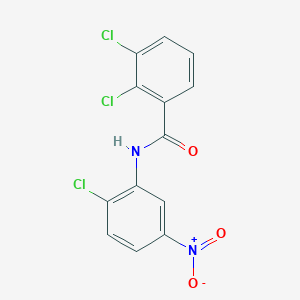![molecular formula C14H10BrN3OS B5708894 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound has unique structural features that make it a promising candidate for the development of novel therapeutics.
科学研究应用
6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been tested for its anti-inflammatory activity, and the results suggest that it has potential as a therapeutic agent for inflammatory diseases.
作用机制
The exact mechanism of action of 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol is not fully understood. However, it is believed to interact with specific targets in the body, leading to its biological activity. The compound has been shown to inhibit the activity of certain enzymes, which play a critical role in cancer cell growth. It has also been shown to modulate the immune response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the major advantages of using 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol in lab experiments is its unique structural features, which make it a promising candidate for the development of novel therapeutics. The compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for research on 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol. One direction is to further investigate its mechanism of action and identify specific targets in the body. Another direction is to optimize the synthesis method to obtain higher yields of the compound with improved solubility. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, the compound could be further modified to improve its pharmacokinetic properties, such as bioavailability and half-life, to enhance its therapeutic potential.
合成方法
The synthesis of 6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol involves the reaction of 4-bromobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base, cyclization, and condensation, resulting in the formation of the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
属性
IUPAC Name |
11-(4-bromophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-9-3-1-8(2-4-9)11-7-12-16-10-5-6-20-13(10)14(19)18(12)17-11/h1-4,7,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLVIFHHPYFPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C3C=C(NN3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)

![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)
